molecular formula C11H18N2O2 B4715492 N-allyl-N'-cyclohexylethanediamide

N-allyl-N'-cyclohexylethanediamide

Cat. No. B4715492
M. Wt: 210.27 g/mol
InChI Key: XOHXKNWLTZDAQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-N'-cyclohexylethanediamide, also known as ACHEA, is a chemical compound that has gained attention in the field of scientific research. It is a cholinesterase inhibitor that has potential applications in the treatment of neurological disorders such as Alzheimer's disease.

Mechanism of Action

N-allyl-N'-cyclohexylethanediamide works by inhibiting acetylcholinesterase, which is responsible for breaking down acetylcholine in the brain. Acetylcholine is a neurotransmitter that is involved in cognitive processes such as learning and memory. By inhibiting acetylcholinesterase, this compound increases the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function in animal models of Alzheimer's disease. It has also been found to increase the levels of acetylcholine in the brain, which can improve cognitive function. This compound has a good safety profile and does not produce significant side effects.

Advantages and Limitations for Lab Experiments

N-allyl-N'-cyclohexylethanediamide is a relatively simple compound to synthesize and has a high purity yield. It has a good safety profile and does not produce significant side effects. However, this compound has limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

For research on N-allyl-N'-cyclohexylethanediamide include investigating its potential therapeutic applications in other neurological disorders, its potential as a cognitive enhancer in healthy individuals, and optimizing its synthesis method and solubility for easier administration in experimental settings.

Scientific Research Applications

N-allyl-N'-cyclohexylethanediamide has been extensively studied for its potential therapeutic applications in the treatment of Alzheimer's disease. It has been found to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. By inhibiting this enzyme, this compound increases the levels of acetylcholine in the brain, which can improve cognitive function in patients with Alzheimer's disease.

properties

IUPAC Name

N'-cyclohexyl-N-prop-2-enyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-2-8-12-10(14)11(15)13-9-6-4-3-5-7-9/h2,9H,1,3-8H2,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOHXKNWLTZDAQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C(=O)NC1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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